methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonylbenzoyl imino group and a methyl acetate moiety. Its Z-configuration at the imino group and the electron-withdrawing methanesulfonyl substituent likely influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-25-16(21)11-20-13-8-4-5-9-14(13)26-18(20)19-17(22)12-7-3-6-10-15(12)27(2,23)24/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPOYQNGBMMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The target compound’s 2-methanesulfonylbenzoyl group distinguishes it from analogues with halogenated or aromatic substituents:
Key Findings :
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl or methoxycarbonylmethoxyimino esters in analogues:
Key Findings :
Aromatic System Modifications
Variations in the benzothiazole or adjacent aromatic systems significantly alter molecular interactions:
Biological Activity
Chemical Structure
The compound can be represented structurally as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Potential
Research has also highlighted the compound's potential as an anticancer agent. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain proteases that are crucial for tumor growth.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as an alternative therapeutic agent.
Study 2: Anticancer Activity
In another investigation featured in Cancer Letters, researchers explored the cytotoxic effects on various cancer cell lines. The study found that treatment with the compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?
The synthesis typically involves multi-step reactions starting from benzothiazole and sulfonamide precursors. Key steps include:
- Imine Formation : Condensation of 2-methanesulfonylbenzoyl chloride with a benzothiazole-amine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Acetylation : Reaction with methyl chloroacetate in the presence of a base (e.g., triethylamine) to introduce the acetate moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Optimization involves precise control of temperature, solvent polarity, and catalyst selection (e.g., DMAP for acetylation) to suppress side reactions like over-oxidation or dimerization .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the imino group (δ 8.2–8.5 ppm for aromatic protons; NOESY correlations for stereochemistry) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 512.57 for C₁₉H₂₀N₄O₇S₃) and detects impurities .
- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How can contradictory reports on biological activity (e.g., anticancer vs. neuroprotective effects) be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological strategies include:
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, SH-SY5Y for neuroprotection) .
- Structural Analog Comparison : Test derivatives lacking the methanesulfonyl group to isolate functional group contributions .
- Pathway Analysis : Use RNA sequencing to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2 for anticancer activity) .
Advanced: What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?
- pH Control : Stability is highest at pH 6.5–7.5; degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions due to ester hydrolysis .
- Lyophilization : Store as a lyophilized powder at −80°C, reconstituted in DMSO (<0.1% v/v) to prevent aggregation .
- Co-solvents : Use cyclodextrins or PEG-400 to improve solubility and reduce hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of anticancer activity?
- Core Modifications : Replace the benzothiazole with oxazole to assess ring flexibility .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoyl moiety to enhance DNA intercalation .
- Molecular Docking : Simulate binding to topoisomerase II or HDACs to prioritize synthetic targets .
Basic: What are common impurities during synthesis, and how are they characterized?
- By-products : Include unreacted starting materials (detected via TLC Rf comparison) and acetylated intermediates (identified by HRMS) .
- Oxidation Products : Methanesulfonyl group over-oxidation to sulfonic acid (δ 170–175 ppm in ¹³C NMR) .
- Resolution : Use preparative HPLC with a methanol/water gradient (70:30 → 90:10) .
Advanced: How to design neuroprotection assays to elucidate the mechanism of action?
- In Vitro Models : Use glutamate-induced oxidative stress in primary neurons or PC12 cells .
- Biomarkers : Measure glutathione (GSH) levels and caspase-3 activity via fluorometric assays .
- Kinase Inhibition Profiling : Screen against JNK3 or p38 MAPK using recombinant enzymes and ATP-Glo assays .
Basic: What computational tools predict reactivity and metabolic pathways?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration .
Advanced: How can crystallography resolve ambiguities in stereochemical assignments?
- Single-Crystal X-ray Diffraction : Resolve the Z-configuration of the imino group (C=N bond length ~1.28 Å; torsion angle < 10°) .
- Powder XRD : Confirm polymorphic purity for reproducibility in biological assays .
Basic: What solvent systems are optimal for recrystallization without degrading the compound?
- Ethanol/Water (7:3) : Yields needle-shaped crystals with minimal solvent inclusion .
- Avoid Protic Solvents : Methanol may induce ester hydrolysis; use anhydrous THF for temperature-sensitive recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
